molecular formula C14H22N2 B8113395 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, (3R,4R)-rel-

3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, (3R,4R)-rel-

Cat. No.: B8113395
M. Wt: 218.34 g/mol
InChI Key: FKMJKEQHUVZBJG-OCCSQVGLSA-N
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Description

3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, (3R,4R)-rel- is a complex organic compound belonging to the piperidine family. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by its chiral centers, making it an important molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common approach is the reductive amination of a suitable ketone or aldehyde with an amine, followed by subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination reactions, often using catalysts to improve yield and selectivity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

  • Addition: Electrophilic addition reactions can be facilitated by strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Piperidinone derivatives

  • Reduction: Piperidine derivatives

  • Substitution: Alkylated piperidines

  • Addition: Addition products depending on the electrophile used

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes to elucidate biological pathways.

Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting specific diseases.

Industry: In the chemical industry, it is used as an intermediate in the synthesis of various fine chemicals and materials.

Mechanism of Action

The mechanism by which 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, (3R,4R)-rel- exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding and subsequent conformational changes.

Comparison with Similar Compounds

  • Piperidine

  • Piperidinone

  • N-Methylpiperidine

  • 3-Aminopiperidine

Uniqueness: 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, (3R,4R)-rel- is unique due to its specific chiral centers and the presence of the phenylmethyl group, which differentiates it from other piperidine derivatives.

Properties

IUPAC Name

[(3S,4R)-1-benzyl-4-methylpiperidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-7-8-16(11-14(12)9-15)10-13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3/t12-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMJKEQHUVZBJG-OCCSQVGLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1CN)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1CN)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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